Butanenitrile, 4-(methylthio)-

描述

属性

IUPAC Name |

4-methylsulfanylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-7-5-3-2-4-6/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWPMBYFDCHLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207864 | |

| Record name | Butanenitrile, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59121-24-3 | |

| Record name | Butanenitrile, 4-methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059121243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylthio)butanenitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(methylthio)butanenitrile (CAS No: 59121-24-3), a sulfur-containing nitrile with significant relevance in natural products chemistry, synthetic organic chemistry, and drug discovery. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it presents a validated synthetic protocol, discusses its biological activities, including antimicrobial and anticancer properties, and outlines critical safety and handling procedures. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction and Chemical Identity

4-(Methylthio)butanenitrile, also known by its IUPAC name 4-(methylsulfanyl)butanenitrile and synonyms such as 4-(methylthio)butyronitrile and 3-(methylthio)propyl cyanide, is an aliphatic nitrile featuring a thioether functional group.[1][2][3] Its fundamental chemical identity is established by the CAS Registry Number 59121-24-3.[2] The molecule is a naturally occurring compound, often found as a hydrolysis product of glucosinolates in plants of the Brassicaceae family, such as Brussels sprouts.[4] In the context of drug development and chemical synthesis, its bifunctional nature—possessing both a nucleophilic sulfur atom and a versatile nitrile group—renders it a valuable building block for more complex molecules.[5]

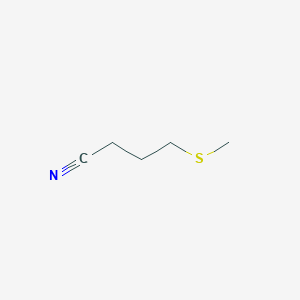

The chemical structure consists of a four-carbon chain, with a nitrile group (-C≡N) at one terminus and a methylthio group (-SCH₃) at the other.

Caption: 2D representation of 4-(Methylthio)butanenitrile.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is foundational to its application in research and development. The key physicochemical data for 4-(methylthio)butanenitrile are summarized below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NS | PubChem[1] |

| Molecular Weight | 115.20 g/mol | PubChem[1] |

| Boiling Point | 101-103 °C (at 13 Torr) | MySkinRecipes[5] |

| Density (Predicted) | 0.972 ± 0.06 g/cm³ | ChemicalBook[6] |

| Appearance | Clear colourless to pale yellow oil | ChemicalBook[6] |

| Solubility | Soluble in Chloroform, slightly soluble in Methanol | ChemicalBook[6] |

| logP (Octanol/Water) | 0.9 | PubChem[1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its structure and purity. The interpretation of these spectra is a critical skill for chemists.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile functional group.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.[8]

-

¹H NMR: The proton NMR spectrum provides distinct signals for each unique proton environment.

-

δ ~2.10 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group directly attached to the sulfur atom (-S-CH₃ ). Its singlet nature indicates no adjacent protons for coupling.

-

δ ~2.55 ppm (triplet, 2H): These protons are on the carbon adjacent to the nitrile group (-CH₂ -CN). The signal is split into a triplet by the two neighboring protons on the adjacent CH₂ group.

-

δ ~2.60 ppm (triplet, 2H): This signal arises from the protons on the carbon adjacent to the sulfur atom (-S-CH₂ -). It appears as a triplet due to coupling with the adjacent methylene group.

-

δ ~1.95 ppm (quintet, 2H): This multiplet corresponds to the central methylene group protons (-CH₂-C H₂**-CH₂-), which are coupled to the two adjacent methylene groups.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

δ ~119 ppm: The quaternary carbon of the nitrile group (C ≡N).

-

δ ~31 ppm: The carbon atom bonded to the sulfur (C H₂-S).

-

δ ~25 ppm: The central methylene carbon atom (-CH₂-C H₂-CH₂-).

-

δ ~17 ppm: The carbon atom adjacent to the nitrile group (C H₂-CN).

-

δ ~15 ppm: The methyl carbon attached to the sulfur (C H₃-S).

-

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[7]

-

Molecular Ion Peak [M]⁺: The exact mass of the molecular ion is calculated as 115.0456 Da for the chemical formula C₅H₉NS, which can be precisely confirmed by HRMS.[1]

-

Synthesis and Reaction Chemistry

While 4-(methylthio)butanenitrile can be isolated from natural sources, chemical synthesis provides a reliable and scalable route for obtaining the compound for research and industrial purposes.

Synthetic Strategy via Nickel-Catalyzed Cross-Coupling

A modern and efficient method for synthesizing derivatives of 4-(methylthio)butanenitrile involves a nickel-catalyzed Negishi cross-coupling reaction.[4] This approach is valued for its functional group tolerance and high efficiency.

Caption: Workflow for Ni-catalyzed synthesis of 4-(methylthio)butanenitrile derivatives.

Experimental Protocol: Nickel-Catalyzed Synthesis

This protocol is a representative procedure based on established Negishi coupling methodologies.[4]

-

Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate cyclobutanone oxime ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a reaction vessel.

-

Catalyst Addition: Add the nickel catalyst, NiCl₂·glyme (0.05 eq.), to the solution.

-

Reagent Addition: Slowly add the arylzinc reagent containing the methylthio moiety (1.2 eq.) to the reaction mixture. The causality here is critical: the arylzinc reagent serves as the nucleophilic partner, transferring the organic group to the nickel center during the catalytic cycle.

-

Reaction Conditions: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The elevated temperature is necessary to overcome the activation energy for the key steps of transmetalation and reductive elimination.[4]

-

Workup: Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(methylthio)butanenitrile derivative.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.2.

Biological Activity and Applications

4-(Methylthio)butanenitrile is not merely a synthetic curiosity; it exhibits notable biological activities that are of interest to drug development professionals.

Anticancer Properties

Research has demonstrated that 4-(methylthio)butanenitrile possesses anticancer effects, particularly against breast cancer cell lines.[4] The compound has been shown to decrease the viability of cancer cells and induce cell cycle arrest in the G2/M phase.[4] This is a crucial mechanism for many chemotherapeutic agents, as it prevents cancer cells from proliferating. Furthermore, it has been observed to reduce the levels of hypoxia-inducible factor 1-alpha (HIF-1α), a key protein involved in tumor survival and angiogenesis.[4]

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

This compound has also been identified as having antimicrobial properties, showing activity against pathogenic microbes such as Candida albicans and Pseudomonas aeruginosa at concentrations of 10 µg/mL or higher.[4] This bioactivity is linked to its role in plant defense mechanisms, where it is produced enzymatically upon tissue damage to deter pathogens.[4]

Precursor in Chemical Synthesis

Beyond its direct biological effects, 4-(methylthio)butanenitrile is a precursor in the synthesis of other important molecules. It is structurally related to intermediates used in the industrial synthesis of methionine, an essential amino acid.[9] Specifically, the related compound 2-hydroxy-4-(methylthio)butanenitrile (HMBN) is a key intermediate in the production of methionine's hydroxy analog (HMBA), which is widely used as an animal feed supplement.[9]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-(Methylthio)butanenitrile is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: The compound is designated with several hazard codes, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place, away from heat and sources of ignition.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-(Methylthio)butanenitrile is a molecule of significant scientific interest due to its presence in nature, its utility in organic synthesis, and its promising biological activities. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and applications, grounded in authoritative scientific data. For researchers in drug discovery and chemical development, a comprehensive understanding of such building blocks is essential for innovation. Continued investigation into its mechanism of action and synthetic derivatization will undoubtedly unlock new opportunities in medicine and materials science.

References

-

4-(Methylthio)butanenitrile . (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link]

-

The specific features of methionine biosynthesis and metabolism in plants . (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

4-(methyl thio) butanol, 20582-85-8 . (n.d.). The Good Scents Company. Retrieved January 30, 2026, from [Link]

-

Butanenitrile, 4-methylthio- | C5H9NS | CID 100962 . (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Chemical Properties of Butanenitrile, 4-(methylthio)- (CAS 59121-24-3) . (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]

-

Butanenitrile, 2-hydroxy-4-(methylthio)- - Substance Details - SRS | US EPA . (n.d.). US EPA. Retrieved January 30, 2026, from [Link]

-

Butanenitrile, 4-(methylthio)- . (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

- Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. (n.d.). Google Patents.

-

Spectroscopy and Spectrometry in Organic Chemistry . (n.d.). Retrieved January 30, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. Butanenitrile, 4-methylthio- | C5H9NS | CID 100962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Butanenitrile, 4-(methylthio)- [webbook.nist.gov]

- 4. Butanenitrile, 4-(methylthio)- | 59121-24-3 | Benchchem [benchchem.com]

- 5. 4-(Methylthio)butanenitrile [myskinrecipes.com]

- 6. 4-(Methylthio)butanenitrile CAS#: 59121-24-3 [m.chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. lehigh.edu [lehigh.edu]

- 9. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Topic: Biosynthesis of Butanenitrile, 4-(methylthio)- from Glucosinolates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosinolates, a class of secondary metabolites prevalent in the Brassicaceae family, are precursors to a variety of bioactive compounds, primarily isothiocyanates and nitriles. The conversion pathway is not random but a highly regulated enzymatic process influenced by specific protein cofactors. This guide provides a detailed technical overview of the biosynthetic route from the parent glucosinolate, glucoerucin, to the specific nitrile, Butanenitrile, 4-(methylthio)-. We will explore the core biochemistry, the critical role of myrosinase and Nitrile-Specifier Proteins (NSPs), and provide validated experimental protocols for the extraction, enzymatic conversion, and analysis of these compounds. This document is intended to serve as a foundational resource for researchers investigating the biological activities of glucosinolate hydrolysis products and for professionals in drug development exploring novel therapeutic agents derived from natural sources.

Introduction: The Glucosinolate-Myrosinase System

Glucosinolates (GSLs) are sulfur- and nitrogen-containing plant secondary metabolites that function as part of a sophisticated chemical defense system.[1][2] In intact plant tissue, GSLs are chemically stable and stored separately from their activating enzyme, myrosinase (a thioglucosidase).[2] When the plant tissue is damaged, for instance by herbivory or mechanical processing, myrosinase comes into contact with the GSLs, catalyzing the hydrolysis of the thioglucosidic bond.[2][3] This reaction releases glucose and an unstable aglycone intermediate.[3][4]

The fate of this aglycone is the critical determinant of the final bioactive product. Under neutral pH conditions, the aglycone typically undergoes a spontaneous rearrangement (the Lossen rearrangement) to form a potent isothiocyanate (ITC).[2][4] However, the presence of specifier proteins can divert this pathway to produce other compounds, such as simple nitriles, epithionitriles, or thiocyanates.[2][5] This guide focuses on the specific pathway leading to the formation of Butanenitrile, 4-(methylthio)-, a simple nitrile derived from the parent glucosinolate, glucoerucin.

The Precursor: Biosynthesis of Glucoerucin

The journey to Butanenitrile, 4-(methylthio)- begins with the biosynthesis of its precursor, glucoerucin (4-methylthiobutyl glucosinolate). Like other aliphatic glucosinolates, its backbone originates from amino acids, primarily methionine in this case.[1][6] The biosynthesis is a multi-step process generally divided into three phases:

-

Chain Elongation: The side chain of methionine is extended by the insertion of methylene groups. This crucial step is catalyzed by enzymes such as methylthioalkylmalate (MAM) synthase.[7][8] This cycle of reactions can be repeated to generate the C4 side chain characteristic of glucoerucin.[8]

-

Core Structure Formation: The modified amino acid is converted into the defining glucosinolate core structure. This involves a series of reactions catalyzed by cytochrome P450 enzymes (CYP79 and CYP83 families), leading to an aldoxime intermediate, which is then further converted to a thiohydroximate.[1] Subsequent glucosylation and sulfation complete the formation of the parent glucosinolate.

-

Side-Chain Modification: The R-group of the glucosinolate can undergo further modifications, such as oxidation or hydroxylation. Glucoerucin, with its methylthio group, is a key precursor that can be oxidized to form glucoraphanin, the precursor to the well-known isothiocyanate sulforaphane.[9]

Figure 1: Simplified workflow of Aliphatic Glucosinolate Biosynthesis.

The Hydrolysis Pathway: A Critical Bifurcation

The conversion of glucoerucin to its bioactive derivatives is initiated by myrosinase. The pivotal point in the synthesis of Butanenitrile, 4-(methylthio)- is the fate of the aglycone intermediate formed after myrosinase action.

Default Pathway: Formation of Erucin (Isothiocyanate)

In the absence of specifier proteins, the 4-methylthiobutyl aglycone spontaneously rearranges to form erucin (4-(methylthio)butyl isothiocyanate), the corresponding ITC.[10][11] Erucin itself is an object of significant research interest for its potential health benefits.[12][13]

NSP-Mediated Pathway: Formation of Butanenitrile, 4-(methylthio)-

The formation of Butanenitrile, 4-(methylthio)- (also known as erucin nitrile) is not a spontaneous event.[14][15] It requires the action of Nitrile-Specifier Proteins (NSPs).[4][16] NSPs are cofactors that interact with the unstable aglycone, preventing the Lossen rearrangement and directing the reaction towards the elimination of sulfur, resulting in the formation of a simple nitrile.[4][17]

While the precise catalytic mechanism is still under investigation, it is understood that NSPs are not enzymes that act on the glucosinolate itself, but rather they modulate the outcome of the myrosinase-catalyzed reaction by acting on the aglycone intermediate.[4][18] The presence and activity level of NSPs relative to myrosinase are therefore critical determinants of the nitrile-to-isothiocyanate ratio in a given biological system or experimental setup.[15][19]

Figure 2: Hydrolysis pathways of Glucoerucin leading to Erucin or the target Nitrile.

Experimental Methodologies

This section provides validated, step-by-step protocols for the laboratory-scale production and analysis of Butanenitrile, 4-(methylthio)- from a glucosinolate source. Eruca sativa (arugula or rocket) seeds are an excellent source of the precursor, glucoerucin.[9][10]

Extraction and Purification of Glucoerucin

This protocol is adapted from established methods for glucosinolate extraction, emphasizing the inactivation of endogenous myrosinase to preserve the intact glucosinolate.[20][21]

Materials:

-

Eruca sativa seeds

-

Hexane

-

70% Methanol (pre-heated to 75°C)

-

DEAE-Sephadex A-25 resin

-

Sodium acetate

-

Purified sulfatase (from Helix pomatia)

-

Milli-Q water

-

Grinder, centrifuge, chromatography columns

Protocol:

-

Grinding & Defatting: Grind 50 g of Eruca sativa seeds to a fine powder. To remove lipids, which can interfere with subsequent steps, extract the powder five times with 250 mL of hexane. Remove residual solvent under vacuum.[20]

-

Extraction of Glucosinolates: Extract the defatted powder twice with 500 mL of boiling 70% aqueous methanol. This step is critical as the high temperature denatures and inactivates endogenous myrosinase.[20][21] Centrifuge the mixture and collect the supernatant.

-

Anion-Exchange Chromatography:

-

Prepare a column with DEAE-Sephadex A-25 resin, pre-equilibrated with water.

-

Load the crude glucosinolate extract (supernatant) onto the column. Glucosinolates, being anionic, will bind to the resin.

-

Wash the column with water to remove unbound impurities.

-

-

Desulfation (Optional but recommended for analysis): To analyze the glucosinolate profile, an on-column desulfation is performed. Add purified sulfatase solution to the column and incubate overnight. This removes the sulfate group, creating desulfo-glucosinolates which have better chromatographic properties.[6][21]

-

Elution: Elute the intact glucosinolates (or desulfo-GSLs) from the column with water.[21] The resulting eluate can be freeze-dried for storage or used directly for enzymatic hydrolysis.

In Vitro Enzymatic Synthesis of Butanenitrile, 4-(methylthio)-

This protocol describes the myrosinase-catalyzed hydrolysis of purified glucoerucin. The key to forming the nitrile is the inclusion of an NSP source. As purified plant NSPs are not widely commercially available, a crude protein extract from a plant known to produce nitriles can be used, or a recombinantly expressed NSP.[16]

Materials:

-

Purified glucoerucin solution

-

Purified myrosinase enzyme

-

Source of Nitrile-Specifier Protein (e.g., recombinant NSP or a protein extract from Arabidopsis thaliana seedlings)[5][16]

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

GC-MS vials

Protocol:

-

Reaction Setup: In a reaction vessel, combine the purified glucoerucin solution with the NSP source in a phosphate buffer (pH 7.0).

-

Initiation: Initiate the reaction by adding a defined activity unit of myrosinase. The reaction volume and concentrations should be optimized, but a starting point is a 1:2 molar ratio of myrosinase to glucosinolate.

-

Incubation: Incubate the reaction at room temperature (approx. 25°C) for 1-2 hours with gentle agitation. Reaction conditions such as temperature and pH can significantly affect enzyme activity and product yield.[22]

-

Product Extraction: Stop the reaction and extract the hydrolysis products by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. The organic phase will contain the relatively non-polar nitrile and isothiocyanate products.

-

Drying and Concentration: Collect the upper organic layer and dry it over anhydrous sodium sulfate. The solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the products for analysis.

Analytical Workflow

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Primarily used for the analysis and quantification of the parent glucosinolates (or desulfo-GSLs).[21]

-

Method: A C18 reverse-phase column is typically used with a water/acetonitrile gradient. Detection is achieved using a UV or Photodiode Array (PDA) detector at ~229 nm. Quantification is performed against a known standard (e.g., sinigrin) using established response factors.[21]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: The gold standard for identifying and quantifying volatile hydrolysis products like Butanenitrile, 4-(methylthio)- and erucin.[16]

-

Method: The concentrated organic extract from the hydrolysis reaction is injected into the GC-MS. A non-polar column (e.g., DB-5) is typically used. The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification by comparison to a spectral library or an authentic standard.

Figure 3: General experimental workflow from plant source to final analysis.

Quantitative Data & Properties

Precise yields of nitrile versus isothiocyanate are highly dependent on the specific activities and ratios of myrosinase and NSP used in the reaction. However, studies on Arabidopsis thaliana, which possesses a robust NSP system, show that nitriles can be the major hydrolysis products in homogenates of certain tissues.[5]

Table 1: Products of Glucoerucin Hydrolysis

| Condition | Primary Enzyme/Protein | Major Product | Chemical Structure |

|---|---|---|---|

| Myrosinase only | Myrosinase | Erucin | CH₃S(CH₂)₄NCS |

| Myrosinase + NSP | Myrosinase, Nitrile-Specifier Protein | Butanenitrile, 4-(methylthio)- | CH₃S(CH₂)₃CN |

Table 2: Physicochemical Properties of Butanenitrile, 4-(methylthio)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉NS | [23][24] |

| Molecular Weight | 115.20 g/mol | [23][25] |

| CAS Number | 59121-24-3 | [24] |

| Appearance | Clear Colourless to Pale Yellow Oil | [24] |

| Boiling Point | 101-103 °C (at 13 Torr) | [24] |

| IUPAC Name | 4-methylsulfanylbutanenitrile |[23] |

Conclusion and Future Directions

The biosynthesis of Butanenitrile, 4-(methylthio)- is a prime example of the chemical diversity generated by the glucosinolate-myrosinase system. Its formation is not a metabolic accident but a controlled biochemical event mediated by Nitrile-Specifier Proteins, which divert the reaction from the default isothiocyanate pathway. For researchers in drug discovery, understanding and controlling this bifurcation is key to producing specific compounds of interest for pharmacological evaluation. The anticancer and anti-inflammatory properties attributed to some nitriles warrant further investigation into their mechanisms of action and therapeutic potential.[26] Future work should focus on the large-scale production of plant-derived nitriles through chemoenzymatic processes, the detailed characterization of plant and insect NSPs, and the comprehensive screening of these compounds for novel bioactivities.

References

-

Burow, M., Bergner, A., Gershenzon, J., & Wittstock, U. (2009). Glucosinolate hydrolysis in plants - the role of specifier proteins. DFG - GEPRIS. [Link]

-

Melchini, A., & Traka, M. (2010). Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables. ResearchGate. [Link]

-

Bhandari, S., Kumar, R., & Kumar, V. (2021). Glucosinolate biosynthesis: role of MAM synthase and its perspectives. Journal of Plant Science and Research. [Link]

-

Poortman, A. J., & Lock, E. (1999). Analytical profile of 4-methylthioamphetamine (4-MTA), a new street drug. Forensic Science International. [Link]

-

Martelli, A., Testai, L., et al. (2020). The Eruca sativa seed extract, likely through a synergistic mechanism between H 2 S, released by GSLs and the corresponding isothiocyanate ERU, and phenolic acids, highlights a positive effect. ResearchGate. [Link]

-

Frerigmann, H., & Gigolashvili, T. (2015). Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in rela. PeerJ. [Link]

-

Halkier, B. A., & Gershenzon, J. (2006). Biosynthesis of glucosinolate core structure. ResearchGate. [Link]

-

Liu, Z., et al. (2023). Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase. Journal of Biological Chemistry. [Link]

-

Iori, R., et al. (2008). Isolation of 4-Methylthio-3-butenyl Glucosinolate from Raphanus sativus Sprouts (Kaiware Daikon) and Its Redox Properties. Journal of Agricultural and Food Chemistry. [Link]

-

Blažević, I., et al. (2020). Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities. Molecules. [Link]

-

Acurzio, B., et al. (2022). Enzymatic hydrolysis of glucoerucin by myrosinase enzyme intro erucin and erucin nitrile. ResearchGate. [Link]

-

Matusheski, N. V., et al. (2006). Epithiospecifier protein activity in broccoli: The link between terminal alkenyl glucosinolates and sulphoraphane nitrile. Phytochemistry. [Link]

-

Ahmad, A., et al. (2021). Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats. Frontiers in Pharmacology. [Link]

-

Rouzaud, G., et al. (2003). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Aouay, M., et al. (2023). Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story. Frontiers in Plant Science. [Link]

-

National Center for Biotechnology Information. (2024). Butanenitrile, 4-(methylthio)-. PubChem Compound Summary for CID 100962. [Link]

-

Iori, R., et al. (1999). Formation of glucoraphanin by chemoselective oxidation of natural glucoerucin: a chemoenzymatic route to sulforaphane. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ciska, E., & Drabińska, N. (2005). Isolation of 4-methylthio-3-butenyl glucosinolate from Raphanus sativus sprouts (kaiware daikon) and its redox properties. Journal of Agricultural and Food Chemistry. [Link]

-

Agerbirk, N., et al. (2001). Initial and Final Products, Nitriles, and Ascorbigens Produced in Myrosinase-Catalyzed Hydrolysis of Indole Glucosinolates. Journal of Agricultural and Food Chemistry. [Link]

-

Kaur, G., et al. (2023). Development and optimization of nanoparticles loaded with erucin, a dietary isothiocyanate isolated from Eruca sativa: Antioxidant and antiproliferative activities in ehrlich-ascites carcinoma cell line. Saudi Pharmaceutical Journal. [Link]

-

Burow, M., et al. (2009). Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana. Journal of Biological Chemistry. [Link]

-

Clarke, D. B. (2006). Purification of major glucosinolates from Brassicaceae seeds and preparation of isothiocyanate and amine metabolites. Journal of the Science of Food and Agriculture. [Link]

-

Wang, Y., et al. (2024). Unravelling Glucoraphanin and Glucoerucin Metabolism across Broccoli Sprout Development: Insights from Metabolite and Transcriptome Analysis. International Journal of Molecular Sciences. [Link]

-

Zhang, Z., et al. (2021). Simultaneous Hydrolysis and Extraction Increased Erucin Yield from Broccoli Seeds. ACS Omega. [Link]

-

Wittstock, U., et al. (2004). Comparative biochemical characterization of nitrile-forming proteins from plants and insects that alter myrosinase-catalysed hydrolysis of glucosinolates. Archives of Biochemistry and Biophysics. [Link]

-

Kumar, S. A., & Parvathya, M. (2014). Extraction and Separation of Glucosinolates from Brassica Oleraceae var Rubra. Middle-East Journal of Scientific Research. [Link]

-

Burow, M., et al. (2009). Nitrile-specifier proteins involved in glucosinolate hydrolysis in Arabidopsis thaliana. The Journal of biological chemistry. [Link]

-

Pérez, D., et al. (2021). Schematic representation of the biosynthetic pathway leading to... ResearchGate. [Link]

-

Stauber, E. J., et al. (2012). Myrosinase-catalyzed hydrolysis of glucosinolates upon plant tissue... ResearchGate. [Link]

-

Wittstock, U., & Burow, M. (2007). Glucosinolate hydrolysis in plants - the role of specifier proteins. GEPRIS - German Project Information System. [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-(methylthio)-. Cheméo. [Link]

-

L, D., et al. (2013). Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics. PLOS One. [Link]

-

FooDB. (2010). Compound 4-(Methylthio)-butanonitrile. FooDB. [Link]

-

van Dam, N. M., et al. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Journal of Visualized Experiments. [Link]

-

Melchini, A., et al. (2013). 4-Methylthiobutyl isothiocyanate (Erucin) from rocket plant dichotomously affects the activity of human immunocompetent cells. ResearchGate. [Link]

-

Kumar, S. A., & Parvathy, M. (2014). Extracts and separation of glucosinolates from Brassica oleraceae var rubra. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. DFG - GEPRIS - Glucosinolate hydrolysis in plants - the role of specifier proteins [gepris.dfg.de]

- 6. mdpi.com [mdpi.com]

- 7. Glucosinolate biosynthesis: role of MAM synthase and its perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of glucoraphanin by chemoselective oxidation of natural glucoerucin: a chemoenzymatic route to sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Development and optimization of nanoparticles loaded with erucin, a dietary isothiocyanate isolated from Eruca sativa: Antioxidant and antiproliferative activities in ehrlich-ascites carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Unravelling Glucoraphanin and Glucoerucin Metabolism across Broccoli Sprout Development: Insights from Metabolite and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparative biochemical characterization of nitrile-forming proteins from plants and insects that alter myrosinase-catalysed hydrolysis of glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. foundmyfitness.com [foundmyfitness.com]

- 20. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 21. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Butanenitrile, 4-methylthio- | C5H9NS | CID 100962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 4-(Methylthio)butanenitrile | 59121-24-3 [chemicalbook.com]

- 25. Butanenitrile, 4-(methylthio)- (CAS 59121-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 26. Butanenitrile, 4-(methylthio)- | 59121-24-3 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Chemopreventive & Cytotoxic Profiling of 4-(methylthio)butanenitrile in Colorectal Carcinoma Models

Executive Summary & Scientific Rationale

4-(methylthio)butanenitrile (4-MTBN) , also known as Erucin Nitrile, is a naturally occurring hydrolysis product of the glucosinolate glucoerucin, predominantly found in cruciferous vegetables like Arugula (Eruca sativa) and Broccoli (Brassica oleracea).

While its isothiocyanate (ITC) analogue, Erucin , is a well-established potent anticancer agent that induces apoptosis and Phase II enzymes via the Nrf2 pathway, the biological activity of the nitrile form (4-MTBN) is distinct and often under-characterized. In the acidic environment of the stomach or in the presence of epithiospecifier proteins (ESP), glucosinolate hydrolysis shifts toward nitrile formation rather than ITCs.

Why this Application Note? This guide provides a rigorous protocol for researchers to evaluate the specific cytotoxic and chemopreventive potential of 4-MTBN in colon cancer cells (e.g., HT-29, Caco-2). It addresses the critical need to distinguish between the bioactivity of the ITC pharmacophore (-N=C=S) and the Nitrile pharmacophore (-C≡N), determining if 4-MTBN acts as a stable metabolic reservoir, a weak inducer of cytoprotection, or a distinct cytotoxic agent.

Chemical Identity & Handling

| Property | Specification |

| IUPAC Name | Butanenitrile, 4-(methylthio)- |

| Synonyms | Erucin Nitrile; 1-cyano-4-(methylthio)butane |

| CAS Number | 63930-16-5 |

| Molecular Formula | C₅H₉NS |

| Molecular Weight | 115.20 g/mol |

| Solubility | DMSO (>50 mg/mL), Ethanol |

| Stability | Volatile; susceptible to oxidation (sulfoxide formation). |

Handling Protocol:

-

Stock Preparation: Dissolve neat 4-MTBN in sterile DMSO to create a 100 mM stock.

-

Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C.

-

Volatility Warning: Unlike heavy proteins, 4-MTBN is volatile. Use sealing film (e.g., Parafilm) on cell culture plates during incubation to prevent cross-contamination of control wells via the vapor phase.

Biological Pathway Context

The following diagram illustrates the divergent hydrolysis of Glucoerucin and the mechanistic interrogation points for this protocol.

Figure 1: Divergent hydrolysis of Glucoerucin.[1] The protocol aims to quantify the activity of the Nitrile arm (Blue) compared to the established ITC arm (Red).

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (MTT/SRB)

Objective: Determine the IC50 of 4-MTBN relative to Erucin (Positive Control) in HT-29 colon cancer cells.

Reagents:

-

HT-29 or Caco-2 cells.

-

4-MTBN (100 mM Stock).

-

Erucin (Positive Control).

-

MTT Reagent (5 mg/mL in PBS).

Step-by-Step:

-

Seeding: Seed HT-29 cells at

cells/well in 96-well plates. Allow attachment for 24 hours. -

Dosing: Prepare serial dilutions of 4-MTBN and Erucin in complete media.

-

Range: 0, 5, 10, 25, 50, 100, 200 µM.

-

Vehicle Control: DMSO (Final concentration < 0.1%).

-

-

Incubation: Incubate for 24, 48, and 72 hours. Seal plates with Parafilm to prevent volatile crossover.

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

-

Analysis: Calculate % Cell Viability =

.

Expected Outcome:

-

Erucin (ITC): Expect IC50

15–30 µM (High potency). -

4-MTBN (Nitrile): Expect IC50 > 100 µM or significantly lower slope. Note: If 4-MTBN shows high potency, verify stock purity to ensure no ITC contamination.

Protocol B: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Objective: Investigate if 4-MTBN induces G2/M arrest (typical of ITCs) or acts via a different mechanism.

Step-by-Step:

-

Treatment: Treat cells (

in 6-well plates) with 4-MTBN at -

Harvest: Trypsinize cells, collecting both floating (dead) and adherent cells.

-

Staining (Annexin V/PI):

-

Wash with cold PBS.

-

Resuspend in Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate 15 min in dark.

-

-

Staining (Cell Cycle):

-

Fix separate batch in 70% ethanol (-20°C, overnight).

-

Stain with PI/RNase solution.

-

-

Acquisition: Analyze 10,000 events on a Flow Cytometer.

Protocol C: Mechanistic Validation (Western Blot)

Objective: Assess Nrf2 accumulation and Caspase cleavage. ITCs react with Keap1 cysteines to release Nrf2; Nitriles are less electrophilic and may not trigger this pathway efficiently.

Targets:

-

Nrf2: Nuclear accumulation (Check nuclear vs. cytosolic fraction).

-

HO-1: Downstream Phase II enzyme.

-

Cleaved Caspase-3 / PARP: Markers of apoptosis.

-

Cyclin B1: G2/M arrest marker.

Workflow Diagram:

Figure 2: Workflow for mechanistic validation of 4-MTBN activity.

Comparative Data Template

Use the table below to structure your results. This format highlights the Structure-Activity Relationship (SAR).

| Endpoint | Erucin (ITC) Reference | 4-MTBN (Nitrile) Experimental | Interpretation |

| IC50 (48h) | ~20 µM | [Insert Data] | Higher IC50 indicates lower direct cytotoxicity. |

| Cell Cycle | G2/M Arrest | [Insert Data] | Does the nitrile bind tubulin like the ITC? |

| Apoptosis | High Annexin V+ | [Insert Data] | Is cell death apoptotic or necrotic? |

| Nrf2 Induction | Strong (Keap1 modification) | [Insert Data] | Critical for chemoprevention claims. |

Scientific Commentary & Troubleshooting

The "Nitrile Factor": Research indicates that while ITCs (Erucin) are highly reactive electrophiles that modify cysteine residues on Keap1 (activating Nrf2) and tubulin (causing arrest), nitriles (4-MTBN) lack the cumulative double bond system (-N=C=S) required for this rapid thiocarbamoylation.

-

Hypothesis: If 4-MTBN shows activity, investigate metabolic conversion . Does the cell metabolize the nitrile back to an active form, or does it act on a distinct receptor?

-

Troubleshooting: If no activity is seen up to 200 µM, the nitrile may be considered a "metabolic dead end" in this specific cell line, highlighting the importance of gut microbiota in ensuring glucosinolates hydrolyze to ITCs rather than nitriles.

References:

-

Lamy, E., et al. (2013). "Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics." PLOS ONE. Link

-

Melchini, A., & Traka, M. (2010). "Biological profile of erucin: a new promising anticancer agent from cruciferous vegetables." Toxins. Link

-

Katsarou, A., et al. (2024). "Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues." MDPI. Link

-

Jakubikova, J., et al. (2005). "Active SR13668, an indole-3-carbinol metabolite, induces apoptosis in cancer cells." Lung Cancer (Context on nitrile/ITC metabolism). Link

Sources

Application Note: Comparative Cytotoxicity Profiling of Dietary Nitriles

Topic: Cell Viability Assay with Butanenitrile, 4-(methylthio)- (CAS: 59121-24-3)

Introduction: The Glucosinolate Divergence

In the study of cruciferous vegetables (Brassicaceae), the therapeutic spotlight often falls on Isothiocyanates (ITCs) like Sulforaphane and Erucin. These compounds are celebrated for their potent induction of Phase II detoxification enzymes and anti-cancer properties. However, the hydrolysis of their precursor glucosinolates is not a single-track process.

Depending on the presence of Epithiospecifier Proteins (ESPs) , ferrous ions (

Why this Application Note matters: Historically, nitriles were dismissed as metabolic "dead ends" with weak biological activity. Recent toxicological screenings, however, suggest that while nitriles are generally less potent inducers of Nrf2 signaling than ITCs, they possess distinct cytotoxic profiles that must be quantified to understand the full pharmacological net effect of dietary supplements.

This guide provides a rigorous protocol for assessing the cytotoxicity of Butanenitrile, 4-(methylthio)- using a colorimetric cell viability assay (MTT/CCK-8), with specific emphasis on handling hydrophobic, volatile nitriles.

Mechanistic Workflow

The following diagram illustrates the divergent hydrolysis pathways and the logical flow of the viability assay.

Figure 1: Divergent hydrolysis of Glucoerucin. The assay compares the target nitrile against the established ITC standard to determine relative potency.

Experimental Design & Pre-Requisites

3.1. Compound Properties

| Property | Specification | Handling Note |

| Compound Name | Butanenitrile, 4-(methylthio)- | Also: 4-MTBN, Erucin Nitrile |

| CAS Number | 59121-24-3 | Verify purity >98% via HPLC |

| Molecular Weight | 115.20 g/mol | Small molecule, high permeability |

| Solubility | Hydrophobic | Soluble in DMSO or Ethanol.[1][2] Insoluble in water.[3] |

| Volatility | Moderate | CRITICAL: Seal plates to prevent "edge effects" or cross-well vapor transfer. |

3.2. Cell Line Selection

-

HCT-15 / Caco-2 (Colon Carcinoma): Relevant for dietary absorption studies.

-

HepG2 (Liver Hepatoma): Relevant for metabolic toxicity and Phase II enzyme induction.

-

MCF-7 (Breast Cancer): Cited in literature for antiproliferative sensitivity to thio-nitriles.

3.3. Reagents

-

Assay Reagent: CCK-8 (Cell Counting Kit-8) is preferred over MTT for nitriles because it requires no solubilization step (reducing handling of volatile toxicant) and is more sensitive. However, MTT is the traditional standard.

-

Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.[3]

Detailed Protocol: Cytotoxicity Assay

Phase 1: Preparation of Stock Solutions

Goal: Create a stable stock solution while minimizing volatility risks.

-

Safety First: Wear nitrile gloves and work in a fume hood. 4-(methylthio)butanenitrile is harmful if swallowed or absorbed through skin (H302, H312).[4]

-

Primary Stock (100 mM):

-

Weigh the liquid/solid compound accurately.

-

Dissolve in 100% DMSO . Vortex for 30 seconds to ensure complete homogeneity.

-

Storage: Aliquot into small, amber glass vials (to prevent plastic leaching and light degradation). Store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Working Solutions:

-

Dilute the Primary Stock in complete cell culture media immediately before use.

-

Max DMSO: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) , as DMSO itself is cytotoxic at higher levels.

-

Phase 2: Cell Seeding

-

Harvest cells in the exponential growth phase.

-

Seed 5,000 – 10,000 cells/well in a 96-well clear-bottom plate.

-

Volume: 100 µL per well.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 3: Treatment (The "Nitrile" Specifics)

Experimental Design Table:

| Group | Composition | Purpose |

| Blank | Media only (No cells) | Background subtraction |

| Vehicle Control | Cells + Media + 0.5% DMSO | 100% Viability Baseline |

| Positive Control | Cells + Erucin (ITC) (1–100 µM) | Compare potency (ITC vs Nitrile) |

| Test Group | Cells + 4-MTBN (1–200 µM) | Dose Response: 0, 5, 10, 25, 50, 100, 200 µM |

-

Aspirate old media carefully.

-

Add 100 µL of fresh media containing the specific concentration of Butanenitrile, 4-(methylthio)-.

-

Vapor Lock Step: Because nitriles can be semi-volatile, cover the 96-well plate with a breathable plate sealing film or use a low-evaporation lid.

-

Why? If the nitrile evaporates, the effective concentration drops, leading to false "low toxicity" results.

-

Caution: Do not use a non-breathable seal (like Parafilm) directly over wells for long periods, as cells need gas exchange. Use specific cell-culture plate sealers.

-

-

Incubate for 24, 48, or 72 hours .

Phase 4: Quantification (CCK-8 Method)

-

Add 10 µL of CCK-8 reagent directly to each well (no media removal needed).

-

Incubate for 1–4 hours at 37°C.

-

Check: Look for orange color development.

-

-

Measure absorbance (OD) at 450 nm using a microplate reader.

Data Analysis & Interpretation

5.1. Calculation

Calculate Cell Viability (%) for each well:

5.2. Interpreting the IC50

Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

-

High Potency (Toxic): IC50 < 10 µM.[1]

-

Moderate Potency: IC50 10 – 50 µM. (Typical range for bioactive dietary nitriles).

-

Low Potency: IC50 > 100 µM.

Comparative Analysis (The "Erucin Gap"): In many cancer lines (e.g., HCT-15), you will likely observe that Erucin (ITC) has a lower IC50 (more potent) than 4-(methylthio)butanenitrile .

-

Example: Erucin IC50 ≈ 15 µM; 4-MTBN IC50 ≈ 45 µM.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| High variability between replicates | Nitrile evaporation or "Edge Effect" | Do not use the outer 36 wells of the plate (fill with PBS). Use a plate sealer. |

| Precipitation in wells | Compound insolubility | 4-MTBN is hydrophobic. Ensure DMSO stock is fully dissolved. Do not exceed solubility limit in aqueous media (usually <200 µM). |

| Unexpectedly high viability | Compound degradation | Nitriles can hydrolyze slowly to amides/acids in aqueous media over long periods (72h+). Refresh media every 24h if testing long exposures. |

| Yellow color in Blank wells | Compound interference | Some sulfur compounds absorb at low wavelengths. Measure the absorbance of the compound + media (no cells) to check for intrinsic color. |

References

-

BenchChem. (n.d.). Butanenitrile, 4-(methylthio)- Biological Activity and Cytotoxicity.[1][5][6] Retrieved from

-

Kim, K.H., et al. (2013). 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities.[2] Journal of Ethnopharmacology. Link

-

Santa Cruz Biotechnology. (n.d.). 4-(Methylthio)butylnitrile Product Information and Safety Data.Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 100962, Butanenitrile, 4-(methylthio)-.Link

-

Riss, T.L., et al. (2013). Cell Viability Assays.[1][3][6][7] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Wittstock, U., & Burow, M. (2010).[8][9] Glucosinolate hydrolysis in vitro and in vivo: trends and new perspectives. Journal of Agricultural and Food Chemistry. (Contextualizing the Nitrile vs. ITC pathway).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Butanenitrile, 4-methylthio- | C5H9NS | CID 100962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butanenitrile, 4-(methylthio)- | 59121-24-3 | Benchchem [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Application Note: Selective Extraction and Purification of Butanenitrile, 4-(methylthio)- from Raphanus sativus Seeds

Executive Summary

This guide details the protocol for the targeted extraction of Butanenitrile, 4-(methylthio)- (CAS: 59121-24-3), also known as Erucin Nitrile , from the seeds of Raphanus sativus (Radish).

While Raphanus sativus roots are predominantly rich in glucoraphasatin (yielding unsaturated metabolites), the seeds contain significant reservoirs of Glucoerucin (4-methylthiobutyl glucosinolate). The extraction of the specific nitrile derivative—rather than the isothiocyanate (Erucin)—requires precise modulation of the myrosinase hydrolysis pathway. This protocol utilizes a pH-dependent "Nitrile Switch" methodology, suppressing the Loosen rearrangement to isothiocyanates and favoring nitrile formation through acidic autolysis.

Target Audience: Medicinal Chemists, Pharmacognosists, and Process Engineers in drug discovery.

Mechanistic Principles & Biosynthetic Pathway

The isolation of 4-(methylthio)butanenitrile is not a simple solvent extraction; it is a reactive extraction . The compound exists in the plant as a stable precursor, Glucoerucin . Upon tissue disruption, the enzyme myrosinase (thioglucoside glucohydrolase) cleaves the thioglucoside bond.

The fate of the unstable aglycone intermediate is determined by reaction conditions:

-

Neutral pH (6–7): Spontaneous Lossen rearrangement yields the Isothiocyanate (Erucin ).

-

Acidic pH (< 4.0) or Fe²⁺/ESP Presence: The pathway shifts to desulfuration, yielding the Nitrile (4-MTBN).

Pathway Visualization

The following diagram illustrates the critical decision points in the extraction workflow to ensure Nitrile specificity.

Figure 1: The "Nitrile Switch" mechanism. Controlling pH during hydrolysis is the critical factor in directing the unstable aglycone toward the target nitrile (green path) rather than the isothiocyanate (red path).

Materials & Reagents

| Category | Item | Specification | Purpose |

| Biomass | Raphanus sativus Seeds | Dried, Mature | Source of Glucoerucin.[1] |

| Solvents | n-Hexane | HPLC Grade | Defatting (removal of triglycerides). |

| Dichloromethane (DCM) | HPLC Grade | Selective extraction of nitrile. | |

| Methanol | LC-MS Grade | Optional GSL pre-extraction. | |

| Buffers | Citrate Buffer | 0.1 M, pH 3.0 | Critical: Directs pathway to nitrile. |

| Additives | Ferrous Sulfate (FeSO₄) | 5 mM solution | Cofactor enhancing nitrile formation. |

| Purification | Silica Gel 60 | 230–400 mesh | Flash chromatography stationary phase. |

Experimental Protocol

Phase A: Biomass Preparation & Defatting

Objective: Remove lipids (approx. 30-40% of seed weight) that interfere with downstream liquid-liquid extraction, without activating myrosinase.

-

Grinding: Cryogenically grind 100 g of Raphanus sativus seeds using liquid nitrogen to a fine powder.

-

Why: Cryogenic grinding prevents heat generation which could prematurely denature myrosinase or degrade precursors.

-

-

Defatting: Suspend the seed powder in n-Hexane (1:5 w/v) and stir at room temperature for 30 minutes.

-

Filtration: Vacuum filter to recover the solid meal. Repeat the hexane wash twice.

-

Drying: Air-dry the defatted meal in a fume hood until all hexane odor dissipates.

-

Caution: Ensure the meal is completely dry; residual hexane can interfere with the aqueous buffer in the next step.

-

Phase B: Acidic Autolysis (The "Nitrile Switch")

Objective: Activate endogenous myrosinase under conditions that force nitrile formation.

-

Buffer Preparation: Prepare 500 mL of 0.1 M Citrate Buffer (pH 3.0) containing 5 mM FeSO₄ .

-

Mechanistic Insight: The low pH protonates the nitrogen of the aglycone, preventing the Lossen rearrangement. Ferrous ions (Fe²⁺) act as a cofactor for the Epithiospecifier Protein (ESP) activity, further locking the nitrile pathway.

-

-

Hydrolysis: Resuspend the defatted seed meal (approx. 60-70 g) in the buffer.

-

Incubation: Seal the vessel and incubate at 25°C for 4 hours with continuous agitation (150 rpm).

-

Note: Do not exceed 30°C. Higher temperatures favor isothiocyanate formation despite the pH.

-

Phase C: Extraction & Enrichment

Objective: Isolate the non-polar nitrile from the aqueous reaction matrix.

-

Filtration: Filter the hydrolysis mixture through cheesecloth or a coarse frit to remove solid biomass. Collect the aqueous filtrate.

-

Liquid-Liquid Extraction (LLE): Transfer filtrate to a separatory funnel. Extract with Dichloromethane (DCM) (1:1 v/v) three times.

-

Why DCM? 4-(methylthio)butanenitrile is moderately non-polar and partitions efficiently into DCM, while unhydrolyzed glucosinolates and sugars remain in the aqueous phase.

-

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C to yield a crude oily residue (Amber/Yellow oil).

Phase D: Purification (Flash Chromatography)

Objective: Isolate 4-(methylthio)butanenitrile from other co-extracted volatiles.

-

Column Setup: Pack a glass column with Silica Gel 60.

-

Mobile Phase: Gradient elution using Hexane:Ethyl Acetate .

-

Start: 95:5 (Hex:EtOAc)

-

End: 80:20 (Hex:EtOAc)

-

-

Fraction Collection: Monitor fractions via TLC (Visualize with KMnO₄ stain or Iodine vapor). The nitrile typically elutes earlier than the isothiocyanate or alcohol derivatives.

-

Final Yield: Evaporate pure fractions to obtain Butanenitrile, 4-(methylthio)- as a clear to pale yellow oil.

Quality Control & Validation

Identification Parameters

To validate the identity of the extracted compound, compare against the following physicochemical standards:

| Parameter | Expected Value | Method |

| Molecular Formula | C₅H₉NS | - |

| Molecular Weight | 115.19 g/mol | MS (EI/ESI) |

| GC-MS (EI) | m/z 115 [M]+ , 61 [CH₃SCH₂]+ (Base Peak) | 70 eV EI Source |

| ¹H NMR (CDCl₃) | δ 2.1 (s, 3H, S-CH₃), δ 2.6 (t, 2H, -CH₂-CN), δ 2.65 (t, 2H, -S-CH₂-), δ 1.9 (m, 2H, -CH₂-) | 400 MHz |

| IR Spectrum | ~2245 cm⁻¹ (C≡N stretch, distinct sharp peak) | FT-IR (Neat) |

Troubleshooting Guide

-

Problem: High yield of Isothiocyanate (Erucin) instead of Nitrile.

-

Cause: pH drifted above 4.0 during hydrolysis.

-

Fix: Monitor pH during the first hour of autolysis; adjust with 1M HCl if necessary to maintain pH 3.0.

-

-

Problem: Low overall yield.

-

Cause: Inactive myrosinase (denatured during grinding).

-

Fix: Ensure grinding is cryogenic. Alternatively, add exogenous myrosinase (0.5 units/g) from Sinapis alba if endogenous activity is suspected to be low.

-

References

-

Bioactivity & Source Identification

- Kim, K. H., et al. (2013). "4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities." Journal of Ethnopharmacology.

-

Glucosinolate Hydrolysis Mechanisms

-

Barillari, J., et al. (2005).[2] "Isolation of 4-methylthio-3-butenyl glucosinolate from Raphanus sativus sprouts (kaiware daikon) and its redox properties." Journal of Agricultural and Food Chemistry.

-

-

Chemical Data & Standards

-

Extraction Optimization

- Doheny-Adams, T., et al. (2017).

Sources

- 1. Isolation of 4-methylthio-3-butenyl glucosinolate from Raphanus sativus sprouts (kaiware daikon) and its redox properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Butanenitrile, 4-(methylthio)- [webbook.nist.gov]

- 4. Butanenitrile, 4-(methylthio)- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Butanenitrile, 4-(methylthio)- in Solution

Welcome to the dedicated technical support guide for "Butanenitrile, 4-(methylthio)-". This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity of your experiments.

Introduction to the Stability Challenges of Butanenitrile, 4-(methylthio)-

"Butanenitrile, 4-(methylthio)-" is a bifunctional molecule containing both a nitrile group and a thioether linkage. This unique structure, while conferring interesting biological activities, also presents specific stability challenges in solution.[1] Understanding the potential degradation pathways is the first step toward mitigating them. The primary routes of degradation are:

-

Hydrolysis of the Nitrile Group: The nitrile can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding carboxylic acid, 4-(methylthio)butanoic acid, often through an amide intermediate.[2]

-

Oxidation of the Thioether Group: The sulfur atom in the thioether is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This can be promoted by atmospheric oxygen, trace metal ions, and oxidizing agents.

This guide will provide practical solutions to minimize these degradation pathways and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q1: What is the best solvent to dissolve "Butanenitrile, 4-(methylthio)-" for stock solutions?

A1: For stock solutions, it is recommended to use a high-purity, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) and acetonitrile are common choices. These solvents are less likely to participate in hydrolysis reactions compared to protic solvents like alcohols or water.[3] "Butanenitrile, 4-(methylthio)-" is soluble in chloroform and slightly soluble in methanol.[4] When preparing aqueous working solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with your aqueous buffer.[5]

Q2: What are the optimal storage conditions for "Butanenitrile, 4-(methylthio)-" solutions?

A2: For maximum stability, stock solutions should be stored at -20°C or lower in tightly sealed vials to minimize exposure to air and moisture.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aqueous working solutions should ideally be prepared fresh for each experiment and used within the same day.[5] If short-term storage of aqueous solutions is necessary, keep them refrigerated (2-8°C) and protected from light.

Q3: My "Butanenitrile, 4-(methylthio)-" solution has turned cloudy. What should I do?

A3: Cloudiness or precipitation upon dilution into an aqueous buffer often indicates that the compound's solubility limit has been exceeded. Here are a few troubleshooting steps:

-

Increase the organic co-solvent percentage: If your experimental design allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final working solution can help maintain solubility. Be mindful of the tolerance of your biological system to the co-solvent.

-

Prepare a more dilute working solution: If possible, lowering the final concentration of "Butanenitrile, 4-(methylthio)-" in your aqueous solution may resolve the issue.

-

Gentle warming and sonication: In some cases, gentle warming (to no more than 37°C) and brief sonication can help redissolve the compound. However, be aware that elevated temperatures can accelerate degradation.

Preventing Degradation

Q4: I suspect my compound is degrading in my aqueous buffer. What is the most likely cause?

A4: The most probable causes of degradation in aqueous buffers are pH-mediated hydrolysis of the nitrile group and oxidation of the thioether. The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions generally accelerating the process.[2] Thioether oxidation can be catalyzed by trace metal ions often present in buffers and reagents, or by exposure to atmospheric oxygen and light.

Q5: How can I prevent the oxidation of the thioether group?

A5: Thioether oxidation can be effectively minimized by taking the following precautions:

-

Use of Antioxidants: Incorporating a suitable antioxidant into your stock and working solutions can significantly inhibit oxidation. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing the oxidation of thioethers.[6][7] A typical starting concentration for BHT is in the range of 0.01-0.1% (w/v).

-

Chelation of Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe²⁺) can catalyze the oxidation of thioethers.[8] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM can sequester these metal ions and prevent their catalytic activity.[9]

-

Degassing Buffers: To minimize oxidation from dissolved oxygen, it is good practice to degas your aqueous buffers before use, for example, by sparging with an inert gas like nitrogen or argon, or by using a vacuum filtration system.

Q6: What is the ideal pH range to maintain the stability of "Butanenitrile, 4-(methylthio)-" in aqueous solutions?

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Loss of compound activity over a short period in solution. | Degradation of "Butanenitrile, 4-(methylthio)-". | Prepare fresh solutions for each experiment. If using a stored solution, verify its integrity using an appropriate analytical method (see Analytical Protocols). Implement stabilization strategies such as adding antioxidants (e.g., BHT) and a chelating agent (e.g., EDTA) to your solutions.[6][7][9] Store solutions at low temperatures and protect from light. |

| Inconsistent results between experiments. | Variable degradation of the compound in solution. | Standardize your solution preparation and handling procedures. Ensure consistent use of high-purity solvents and reagents. Always prepare fresh working solutions. Consider performing a forced degradation study to understand the stability profile of your compound under your experimental conditions. |

| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products (e.g., sulfoxide, sulfone, or the carboxylic acid). | Characterize the new peaks using mass spectrometry to confirm their identity. Optimize your experimental conditions (pH, temperature, solvent) to minimize the formation of these degradants. Use the validated analytical methods provided below to monitor the purity of your compound. |

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[10]

Objective: To intentionally degrade "Butanenitrile, 4-(methylthio)-" under various stress conditions to identify its degradation products.

Methodology:

-

Prepare a stock solution of "Butanenitrile, 4-(methylthio)-" at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a defined period. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.[5]

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light, for a defined period.

-

Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) using a suitable analytical method (e.g., HPLC-UV, GC-MS) to identify and quantify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[9]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify "Butanenitrile, 4-(methylthio)-" and separate it from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[11]

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier is recommended.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program (Example):

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25-30 min: 80% to 20% B

-

30-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of "Butanenitrile, 4-(methylthio)-". If not available, a photodiode array (PDA) detector can be used to determine the optimal wavelength, likely in the low UV range (e.g., 210-230 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][13]

Protocol 3: GC-MS Analysis

Objective: To identify and quantify "Butanenitrile, 4-(methylthio)-" and its volatile degradation products.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless or split injection, depending on the concentration.

-

Temperature Program (Example):

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Sample Preparation: Samples may need to be extracted into a volatile organic solvent compatible with GC analysis. Derivatization may be necessary for non-volatile degradation products.[14]

Visualization of Degradation Pathways and Mitigation Strategies

Caption: Key degradation pathways and mitigation strategies for "Butanenitrile, 4-(methylthio)-".

Caption: A workflow for troubleshooting stability issues with "Butanenitrile, 4-(methylthio)-".

References

-

PubMed. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. [Link]

-

PubChem. Butanenitrile, 4-(methylthio)- | C5H9NS | CID 100962. [Link]

-

Chemguide. Hydrolysis of Nitriles. [Link]

-

ResearchGate. Influence of phenolic antioxidants and a thioether on the long-term... [Link]

-

Canadian Science Publishing. THE HYDROLYSIS OF ALIPHATIC NITRILES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. [Link]

-

ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

- Google Patents. US5559038A - Gas chromatography/mass spectrometry determination of oxidized sulfhydryl amino acids.

-

ResolveMass. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

-

ResearchGate. Use of the Antioxidant BHT in Asymmetric Membrane Tablet Coatings to Stabilize the Core to the Acid Catalyzed Peroxide Oxidation of a Thioether Drug. [Link]

-

PubMed. The effect of EDTA and related chelating agents on the oxidation of methanol by the methylotrophic bacterium, Methylophilus methylotrophus. [Link]

-

Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]

-

SIELC Technologies. Separation of Methyl 4-(methylthio)butyrate on Newcrom R1 HPLC column. [Link]

-

ResearchGate. The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. [Link]

-

ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

-

NCBI Bookshelf. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Shimadzu. GC-MS. [Link]

-

ResearchGate. Effect of phenolic antioxidants on the thermal oxidation stability of high-energy-density fuel. [Link]

-

ResearchGate. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

-

ResearchGate. a Arrhenius plots of the second order kinetics for the oxidation of... [Link]

-

ResearchGate. pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... [Link]

-

ChemRxiv. 1 pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage me. [Link]

-

EPA NEPAL. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

-

Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

Oreate. Selection Strategies and Application Guidelines for Buffer Salts in Liquid Chromatography Mobile Phases. [Link]

-

Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link]

-

The Royal Society of Chemistry. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst Electronic Supplementary Material (ESI). [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

PubMed. Removal of catalytic activity by EDTA from antibody light chain. [Link]

-

Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. [Link]

-

PMC. Insights about stabilization of sulforaphane through microencapsulation. [Link]

-

ResearchGate. High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. [Link]

-

ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

-

European Pharmaceutical Review. Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]

-

CORE. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

-

PMC. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. [Link]

-